molecular formula C9H5FN2O3 B1332576 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid CAS No. 72542-80-4

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Cat. No.: B1332576
CAS No.: 72542-80-4
M. Wt: 208.15 g/mol
InChI Key: KWUXWIDZUGRNQK-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a fluorophenyl group attached to the oxadiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to partially or fully reduced oxadiazole compounds.

Scientific Research Applications

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXWIDZUGRNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363165
Record name 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72542-80-4
Record name 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid formed?

A1: The research paper describes the formation of this compound as a result of a specific reaction sequence. When 2-(4′-fluorophenyl)imidazole (1) is treated with 70% nitric acid in concentrated sulfuric acid at 25°C, it forms 2-(4′-fluorophenyl)-5-hyroximinoimidazolin-4-one (6). This intermediate compound then undergoes a rearrangement and hydrolysis reaction, ultimately yielding 5-(4′-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. []

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